1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea
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Description
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea is a useful research compound. Its molecular formula is C15H17ClN4O5 and its molecular weight is 368.77. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
This compound has been evaluated for its biological activity, particularly as part of a study on its synthesis and evaluation as potent checkpoint kinase 1 (Chk1) inhibitors. Gaoquan Li et al. (2006) explored the structure-activity relationship of N-aryl-N'-pyrazinylurea derivatives, including the title compound, highlighting its potential in enhancing the cytotoxicity of chemotherapy agents without significant single-agent activity, indicating its importance in cancer research (Gaoquan Li et al., 2006).
Structural Analysis and Crystallography
The crystal structure analysis of related sulfonylurea herbicides provides insights into the molecular architecture that may share similarities with the title compound. The study by Youngeun Jeon et al. (2015) on the crystal structure of a sulfonylurea herbicide details the dihedral angles and three-dimensional architecture, which can be valuable for understanding the structural characteristics of the title compound (Youngeun Jeon et al., 2015).
Molecular Modeling and Anticancer Potential
Research into derivatives of the pyrimidine structure, as explored by Priscila Ivo Rubim de Santana et al. (2020), involves comprehensive molecular modeling studies to identify potential leads for new anticancer drugs. Although not directly mentioning the title compound, this work underscores the relevance of pyrimidine derivatives in drug discovery, suggesting that similar methodologies could be applied to investigate the title compound's therapeutic potential (Priscila Ivo Rubim de Santana et al., 2020).
Corrosion Inhibition
A different aspect of scientific application is seen in the study of 1,3,5-triazinyl urea derivatives for corrosion inhibition in mild steel, as researched by B. Mistry et al. (2011). While not directly related to the title compound, this research highlights the utility of urea derivatives in materials science, hinting at the broad applicability of such compounds beyond biological systems (B. Mistry et al., 2011).
Properties
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O5/c1-22-11-6-12(23-2)9(5-8(11)16)18-14(21)19-10-7-17-15(25-4)20-13(10)24-3/h5-7H,1-4H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPOOBIVSNFMDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NC2=CN=C(N=C2OC)OC)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.